The primary mechanism of action for N-(1,3-benzodioxol-5-ylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide revolves around its ability to inhibit MMP-9. MMP-9 is a zinc-dependent endopeptidase involved in the degradation of extracellular matrix components, playing a crucial role in tumor progression, including angiogenesis, tissue invasion, and migration. While the exact binding interaction details remain to be fully understood, molecular docking studies suggest a strong affinity of this compound to the active site of MMP-9, hindering its enzymatic activity.
The primary application of N-(1,3-benzodioxol-5-ylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide identified in the research is as a potential anticancer agent specifically targeting MMP-9.
In vitro studies using human lung adenocarcinoma (A549) and rat glioma (C6) cell lines have shown promising cytotoxic effects comparable to cisplatin, a widely used chemotherapy drug. Importantly, it exhibited minimal toxicity towards NIH/3T3 mouse embryonic fibroblast cell lines, suggesting a potentially favorable safety profile.
CAS No.: 18001-13-3
CAS No.: 18395-92-1
CAS No.: 841-76-9
CAS No.: 5115-19-5
CAS No.:
CAS No.: 1239908-48-5